molecular formula C5H14ClNO B2958229 (2R,3R)-3-methoxybutan-2-amine hydrochloride CAS No. 2287248-74-0

(2R,3R)-3-methoxybutan-2-amine hydrochloride

Cat. No.: B2958229
CAS No.: 2287248-74-0
M. Wt: 139.62
InChI Key: DPBIECBIEIBOCT-TYSVMGFPSA-N
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Description

(2R,3R)-3-methoxybutan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique stereochemistry, characterized by its (2R,3R) configuration, makes it an important subject of study for researchers interested in enantioselective synthesis and chiral resolution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-methoxybutan-2-amine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. For example, the reduction of (2R,3R)-3-methoxybutan-2-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale chiral resolution techniques. These methods may include the use of chiral chromatography or crystallization techniques to separate the desired enantiomer from a racemic mixture. Additionally, asymmetric synthesis using chiral catalysts in continuous flow reactors can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-methoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the amine nitrogen.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or acyl groups onto the amine nitrogen .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-methoxybutan-2-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

The compound’s chiral nature allows it to interact selectively with biological molecules, making it useful in the study of enzyme-substrate interactions and receptor binding studies. It can serve as a model compound for understanding the role of chirality in biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects .

Industry

Industrially, the compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral auxiliary in asymmetric synthesis is crucial for the large-scale production of enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of (2R,3R)-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-methoxybutan-2-amine hydrochloride
  • (2R,3R)-3-methoxybutan-2-ol
  • (2R,3R)-3-methoxybutan-2-one

Uniqueness

(2R,3R)-3-methoxybutan-2-amine hydrochloride is unique due to its specific (2R,3R) configuration, which imparts distinct stereochemical properties. This configuration allows it to interact selectively with chiral environments, making it valuable for enantioselective synthesis and chiral resolution studies. Compared to its diastereomers and structural analogs, this compound exhibits different reactivity and binding affinities, highlighting its importance in both research and industrial applications .

Properties

IUPAC Name

(2R,3R)-3-methoxybutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBIECBIEIBOCT-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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